molecular formula C10H7F2NO B12962044 3-(Difluoromethyl)-5-phenylisoxazole

3-(Difluoromethyl)-5-phenylisoxazole

Cat. No.: B12962044
M. Wt: 195.16 g/mol
InChI Key: OHVTVCXFFBSXJC-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-phenylisoxazole is a chemical compound that features a difluoromethyl group attached to an isoxazole ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-phenylisoxazole typically involves the difluoromethylation of an appropriate isoxazole precursor. One common method involves the reaction of a phenyl-substituted isoxazole with a difluoromethylating agent under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which are generated in situ from precursors like chlorodifluoromethane (ClCF2H) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the difluoromethylation process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-phenylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-phenylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-5-phenylisoxazole
  • 3-(Chloromethyl)-5-phenylisoxazole
  • 3-(Bromomethyl)-5-phenylisoxazole

Uniqueness

3-(Difluoromethyl)-5-phenylisoxazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other halomethyl-substituted isoxazoles. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

3-(difluoromethyl)-5-phenyl-1,2-oxazole

InChI

InChI=1S/C10H7F2NO/c11-10(12)8-6-9(14-13-8)7-4-2-1-3-5-7/h1-6,10H

InChI Key

OHVTVCXFFBSXJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(F)F

Origin of Product

United States

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